molecular formula C16H20N2O B1271187 1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 351332-35-9

1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

Cat. No. B1271187
M. Wt: 256.34 g/mol
InChI Key: SYTTZHPHENTYSR-UHFFFAOYSA-N
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Description

“1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one” is a chemical compound with the CAS Number: 351332-35-9. It has a molecular weight of 256.35 .

Scientific Research Applications

Transformation Studies

  • Chemical Transformations : Studies have explored the transformations of related compounds, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, which involves cyclization and debenzylation processes. These transformations have implications for synthesizing derivatives with potential pharmacological activities (Nikit-skaya & Yakhontov, 1970).

Novel Synthesis and Structural Studies

  • Synthesis and NMR Studies : A novel rearrangement observed during the reduction of certain compounds led to new compounds with an oxaquinuclidine skeleton. These compounds have been characterized through 2D-NMR and single-crystal XRD techniques, which are crucial for understanding their stereochemistry and potential biological applications (Vengatesh & Sundaravadivelu, 2019).
  • Aminomethylation Reactions : The aminomethylation reaction of related compounds has led to the formation of new derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Khrustaleva et al., 2017).

Biological and Pharmacological Potential

  • Antihypertensive Screening : Some derivatives have been prepared for antihypertensive screening, indicating potential applications in cardiovascular medicine (Clark et al., 1983).
  • Synthesis of Triazenes : The reaction with diazonium ions has led to the formation of a series of bis-triazenes, a novel class of compounds that could have applications in medicinal chemistry (Rivera & González-Salas, 2010).

Industrial and Material Science Applications

  • Corrosion Inhibition : Derivatives have been investigated for their efficiency in inhibiting copper corrosion, highlighting potential applications in material science and industrial chemistry (Vengatesh & Sundaravadivelu, 2020).

Synthesis and Characterization

  • Solid-Phase Synthesis : The microwave-assisted solid-phase synthesis of related compounds has been reported, which is significant for the development of novel synthetic methodologies (Macleod et al., 2006).

Safety And Hazards

The safety data sheet (SDS) for “1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one” is available for more detailed safety and hazard information .

properties

IUPAC Name

1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-15-14-9-17-6-7-18(10-14)12-16(15,11-17)8-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTTZHPHENTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365163
Record name STK395435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

CAS RN

351332-35-9
Record name STK395435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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